rac-3-Octadecanamido-2-methoxypropyl phosphocholine
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Overview
Description
rac-3-Octadecanamido-2-methoxypropyl phosphocholine is a synthetic compound known for its unique chemical structure and properties It is a derivative of phosphocholine, a class of compounds that play a crucial role in biological membranes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-3-Octadecanamido-2-methoxypropyl phosphocholine typically involves the reaction of octadecanamide with 2-methoxypropyl phosphocholine under specific conditions. The process requires careful control of temperature, pH, and reaction time to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing purification techniques such as chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
rac-3-Octadecanamido-2-methoxypropyl phosphocholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized phosphocholine derivatives, while reduction can produce reduced forms with altered chemical properties.
Scientific Research Applications
rac-3-Octadecanamido-2-methoxypropyl phosphocholine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and studies involving phosphocholine derivatives.
Biology: The compound is studied for its role in biological membranes and its potential effects on cellular processes.
Medicine: Research explores its potential therapeutic applications, including its use as a drug delivery agent and its effects on cellular signaling pathways.
Industry: The compound is used in the development of new materials and products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of rac-3-Octadecanamido-2-methoxypropyl phosphocholine involves its interaction with biological membranes and cellular components. It targets specific molecular pathways, influencing cellular signaling and membrane dynamics. The compound’s effects are mediated through its interaction with phospholipid bilayers and protein kinase C, a key enzyme in cellular signaling.
Comparison with Similar Compounds
rac-3-Octadecanamido-2-methoxypropyl phosphocholine can be compared with other similar compounds, such as:
rac-2-Methoxy-3-octadecanamido-1-propylphosphocholine: This compound has a similar structure but differs in the position of the methoxy group.
rac-2-Ethoxy-3-octadecanamido-1-propylphosphocholine: This compound has an ethoxy group instead of a methoxy group, leading to different chemical properties.
Properties
IUPAC Name |
[2-methoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H57N2O6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)28-24-26(33-5)25-35-36(31,32)34-23-22-29(2,3)4/h26H,6-25H2,1-5H3,(H-,28,30,31,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJPWDKOKGANNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H57N2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301008543 |
Source
|
Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
536.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88876-07-7 |
Source
|
Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 4-hydroxy-7-methoxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (1)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088876077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-[(1-Hydroxyoctadecylidene)amino]-2-methoxypropyl 2-(trimethylazaniumyl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301008543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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